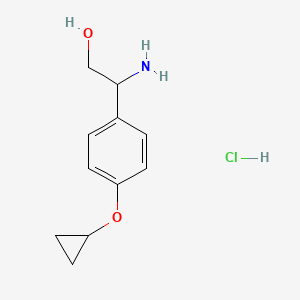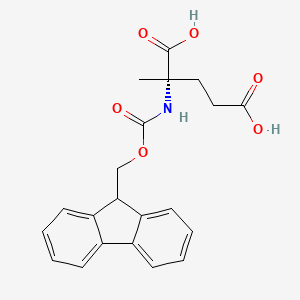
cGAMP disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclic guanosine monophosphate-adenosine monophosphate disodium, commonly known as cGAMP disodium, is a cyclic dinucleotide that plays a crucial role in the innate immune response. It is synthesized by the enzyme cyclic guanosine monophosphate-adenosine monophosphate synthase in response to the presence of cytosolic DNA. This compound acts as a second messenger, triggering the production of interferons and other immune mediators by activating the stimulator of interferon genes pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The chemical synthesis of cyclic guanosine monophosphate-adenosine monophosphate disodium involves the cyclodimerization of adenosine triphosphate and guanosine triphosphate. This process is catalyzed by cyclic guanosine monophosphate-adenosine monophosphate synthase. The reaction typically occurs in a buffered solution containing divalent cations such as magnesium and zinc, which are essential for the enzyme’s activity .
Industrial Production Methods: Industrial production of cyclic guanosine monophosphate-adenosine monophosphate disodium can be achieved through recombinant expression systems. For instance, the enzyme can be expressed in Escherichia coli, where it catalyzes the production of cyclic guanosine monophosphate-adenosine monophosphate disodium. The product is then purified using techniques such as anion exchange chromatography, which allows for efficient separation and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclic guanosine monophosphate-adenosine monophosphate disodium primarily undergoes enzymatic reactions rather than traditional chemical reactions like oxidation or reduction. It is involved in signaling pathways where it binds to specific proteins to exert its effects .
Common Reagents and Conditions: The enzymatic reactions involving cyclic guanosine monophosphate-adenosine monophosphate disodium typically require conditions such as a buffered solution with a pH around 7.5, the presence of divalent cations like magnesium and zinc, and a temperature of around 37°C .
Major Products Formed: The major product formed from the enzymatic reactions involving cyclic guanosine monophosphate-adenosine monophosphate disodium is the activated stimulator of interferon genes protein, which then initiates a signaling cascade leading to the production of type I interferons and other immune mediators .
Wissenschaftliche Forschungsanwendungen
Cyclic guanosine monophosphate-adenosine monophosphate disodium has a wide range of applications in scientific research. It is used extensively in studies related to the innate immune response, particularly in understanding how cells detect and respond to cytosolic DNA. This compound is also being explored as a potential immunotherapeutic agent for the treatment of cancer and as a vaccine adjuvant for infectious diseases . Additionally, it is used in research on antiviral responses, as it plays a key role in activating the production of interferons .
Wirkmechanismus
The mechanism of action of cyclic guanosine monophosphate-adenosine monophosphate disodium involves its binding to the stimulator of interferon genes protein. Upon binding, it induces a conformational change in the protein, leading to its oligomerization and translocation to the trans-Golgi network. This activates a signaling cascade that results in the production of type I interferons and other immune mediators . The primary molecular targets of cyclic guanosine monophosphate-adenosine monophosphate disodium are the stimulator of interferon genes protein and the downstream signaling molecules involved in the interferon response .
Vergleich Mit ähnlichen Verbindungen
Cyclic guanosine monophosphate-adenosine monophosphate disodium is unique among cyclic dinucleotides due to its specific role in the innate immune response. Similar compounds include cyclic diadenylate monophosphate and cyclic diguanylate monophosphate, which also act as second messengers in various signaling pathways . cyclic guanosine monophosphate-adenosine monophosphate disodium is distinct in its ability to activate the stimulator of interferon genes pathway, making it particularly important in antiviral and antitumor immunity .
List of Similar Compounds:- Cyclic diadenylate monophosphate
- Cyclic diguanylate monophosphate
- Cyclic uridine monophosphate
- Cyclic cytidine monophosphate
Eigenschaften
Molekularformel |
C20H22N10Na2O13P2 |
|---|---|
Molekulargewicht |
718.4 g/mol |
IUPAC-Name |
disodium;2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
InChI |
InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-10(31)12-6(40-18)1-38-45(36,37)43-13-7(2-39-44(34,35)42-12)41-19(11(13)32)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 |
InChI-Schlüssel |
MFPHQIYDBUVTRL-DQNSRKNCSA-L |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Kanonische SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


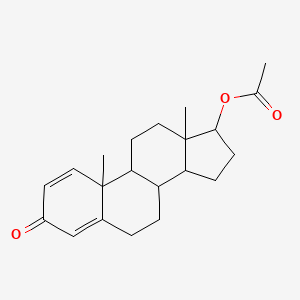
![1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15286632.png)
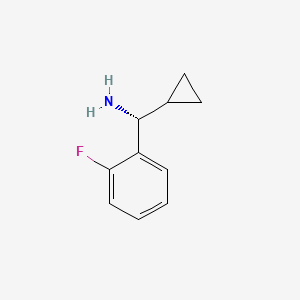
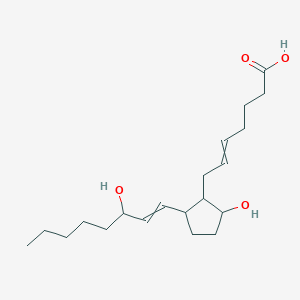
![4-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]-2-methoxy-2H-furan-5-one](/img/structure/B15286648.png)
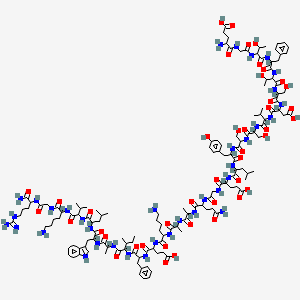
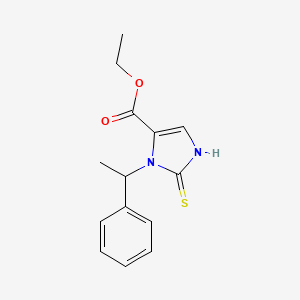
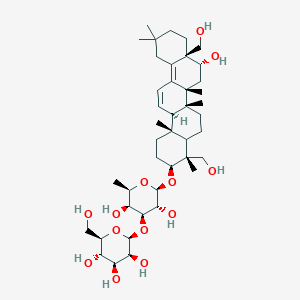
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B15286664.png)
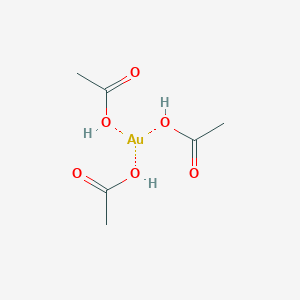
![10-amino-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B15286685.png)
![Dipotassium;[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate;dihydrate](/img/structure/B15286691.png)
